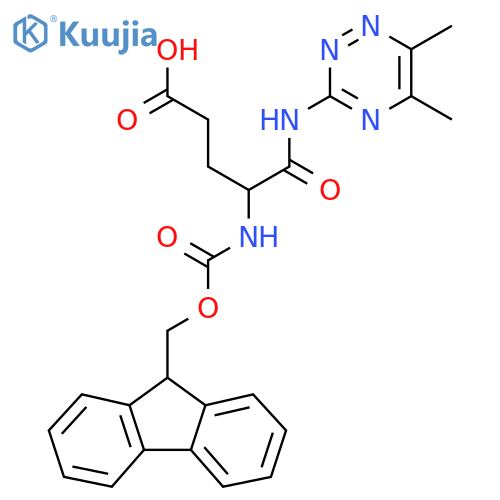Cas no 2171653-79-3 (4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

2171653-79-3 structure
商品名:4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- EN300-1497357
- 2171653-79-3
- 4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
-
- インチ: 1S/C25H25N5O5/c1-14-15(2)29-30-24(26-14)28-23(33)21(11-12-22(31)32)27-25(34)35-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-13H2,1-2H3,(H,27,34)(H,31,32)(H,26,28,30,33)
- InChIKey: BWHZNDGYHXUVOE-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC1N=NC(C)=C(C)N=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 475.18556891g/mol
- どういたいしつりょう: 475.18556891g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 745
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 143Ų
4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1497357-2.5g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1497357-10000mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1497357-500mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1497357-2500mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1497357-100mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1497357-0.25g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1497357-1.0g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1497357-50mg |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1497357-5.0g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1497357-0.5g |
4-[(dimethyl-1,2,4-triazin-3-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171653-79-3 | 0.5g |
$3233.0 | 2023-06-05 |
4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
2171653-79-3 (4-(dimethyl-1,2,4-triazin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 57707-64-9(2-azidoacetonitrile)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
